WRG-28

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WRG-28 is a selective, extracellularly acting allosteric inhibitor of discoidin domain receptor 2 (DDR2). It has an IC50 value of 230 nM and is known for its ability to inhibit tumor invasion, migration, and the tumor-supporting effects of cancer-associated fibroblasts (CAFs). This compound also shows efficacy in inhibiting metastatic breast tumor cell colonization in the lungs and has demonstrated activity in relieving rheumatoid arthritis in a collagen-induced arthritis (CAIA) mouse model .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WRG-28 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving selective inhibitors and allosteric modulators .

Industrial Production Methods

Industrial production of this compound follows standard protocols for the synthesis of small molecule inhibitors. This involves large-scale organic synthesis, purification, and quality control to ensure the compound’s purity and efficacy. The production process is optimized for yield and cost-effectiveness, adhering to Good Manufacturing Practices (GMP) to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

WRG-28 undergoes various chemical reactions, including:

Inhibition of Tyrosine Phosphorylation: this compound inhibits collagen I-mediated DDR2 tyrosine phosphorylation.

Inhibition of ERK Activation: It also inhibits extracellular signal-regulated kinase (ERK) activation and SNAIL1 protein stabilization in cells expressing DDR2.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as collagen I and specific cell lines expressing DDR2. The conditions include incubation times ranging from 4 hours to several days, with concentrations of this compound varying from 0.25 µM to 2 µM .

Major Products Formed

The major products formed from these reactions include inhibited forms of DDR2, reduced levels of phosphorylated tyrosine residues, and decreased activation of downstream signaling pathways such as ERK .

Scientific Research Applications

WRG-28 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the inhibition of tumor invasion and migration, particularly in breast cancer models.

Rheumatoid Arthritis: This compound has demonstrated activity in relieving rheumatoid arthritis in a CAIA mouse model, making it a valuable tool for studying inflammatory diseases.

Cell Signaling Studies: The compound is used to investigate the role of DDR2 in cell signaling pathways, including its effects on tyrosine phosphorylation and ERK activation.

Mechanism of Action

WRG-28 exerts its effects by selectively inhibiting the extracellular domain of DDR2 through allosteric modulation. This inhibition prevents the receptor-ligand interactions that are crucial for DDR2-mediated signaling. By targeting DDR2, this compound inhibits tumor invasion, migration, and the tumor-supporting roles of the stroma. It also inhibits metastatic breast tumor cell colonization in the lungs .

Comparison with Similar Compounds

WRG-28 is unique in its selective inhibition of DDR2 through allosteric modulation. Similar compounds include:

DDR1-IN-1: A selective inhibitor of DDR1 receptor tyrosine kinase with an IC50 value of 105 nM.

FGFR1/DDR2 Inhibitor 1: An inhibitor of both DDR2 and fibroblast growth factor receptor 1 (FGFR1), with IC50 values of 31.1 nM for FGFR1 and 3.2 nM for DDR2.

LCB 03-0110: A potent inhibitor of the discoidin domain receptor family tyrosine kinases, including DDR2.

This compound stands out due to its extracellular mode of action and its specific targeting of DDR2, making it a valuable tool for studying tumor-stromal interactions and developing antimetastasis treatments .

Biological Activity

WRG-28 is a selective allosteric inhibitor of Discoidin Domain Receptor 2 (DDR2), a receptor tyrosine kinase implicated in various cancer processes, particularly breast cancer metastasis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on tumor cells, and implications for cancer treatment.

This compound functions by inhibiting the interaction between DDR2 and collagen, a critical factor in tumor cell invasion and migration. The compound demonstrates a moderate potency with an IC50 value of approximately 230 nM for inhibiting DDR2-ligand binding . Unlike traditional inhibitors that target ligand-receptor binding sites, this compound operates through allosteric modulation, effectively preventing receptor activation without directly blocking the binding site .

Key Findings on Mechanisms

- Inhibition of Tyrosine Phosphorylation : In HEK293 cells expressing DDR2, this compound significantly reduced collagen I-mediated tyrosine phosphorylation and downstream ERK activation, which are crucial for SNAIL1 protein stabilization and subsequent cell migration .

- Selectivity : this compound selectively inhibits DDR2 without affecting DDR1 or unrelated receptor tyrosine kinases (RTKs), as demonstrated by biolayer interferometry and RTK signaling arrays .

Tumor Invasion and Migration

Research indicates that this compound effectively inhibits tumor cell invasion and migration in vitro. In studies involving breast cancer cell lines such as BT549 and 4T1, treatment with this compound resulted in a marked reduction in invasive capabilities comparable to cells depleted of DDR2 through RNA interference .

Table 1: Inhibition of Tumor Cell Invasion by this compound

| Cell Line | Treatment | Invasion Assay Result |

|---|---|---|

| BT549 | This compound | Significant reduction |

| 4T1 | This compound | Significant reduction |

| Control | None | Baseline invasion |

Impact on Chemoresistance

Recent findings suggest that this compound also suppresses cell proliferation in epirubicin-resistant breast cancer cell lines (M-EPIR and 231-EPIR). This indicates potential utility in overcoming drug resistance associated with DDR2 expression .

Case Studies

Case Study: Breast Cancer Models

In vivo studies using mouse models have demonstrated that this compound treatment significantly reduces the metastatic colonization of breast tumor cells in the lungs. The compound was shown to inhibit both tumor-stromal interactions and the overall metastatic process, highlighting its potential as an antimetastatic agent .

Case Study: Melanoma Resistance

In melanoma models where drug resistance was induced, inhibition of DDR2 with this compound led to decreased AXL expression and reduced actin stress fiber formation. This suggests that targeting DDR2 may be a viable strategy to counteract resistance mechanisms in aggressive cancers .

Properties

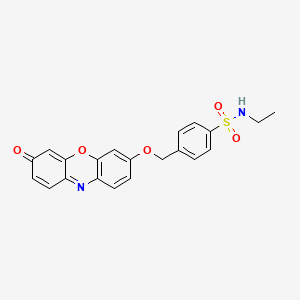

IUPAC Name |

N-ethyl-4-[(7-oxophenoxazin-3-yl)oxymethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O5S/c1-2-22-29(25,26)17-7-3-14(4-8-17)13-27-16-6-10-19-21(12-16)28-20-11-15(24)5-9-18(20)23-19/h3-12,22H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AARVTLIQNGAELZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.